Antirrhinoside is predominantly isolated from Antirrhinum majus (commonly known as snapdragon) and other related species. The biosynthesis of antirrhinoside in Antirrhinum majus involves several enzymatic steps, where intermediates such as 8-epi-iridotrial play a critical role in its formation . Additionally, it has been identified in Linaria purpurea, where it exhibits significant biological activity .
Antirrhinoside belongs to the class of compounds known as iridoid glycosides, which are characterized by their unique cyclopentane ring structure and sugar moieties. These compounds are widely studied for their therapeutic applications in traditional medicine and modern pharmacology.
The synthesis of antirrhinoside can be approached through both natural extraction from plant sources and synthetic methodologies.
The molecular formula of antirrhinoside is CHO, with a molecular weight of approximately 272.25 g/mol. The structure features a cyclopentanoid ring with multiple hydroxyl groups and a glucose moiety attached via a glycosidic bond.
Antirrhinoside undergoes various chemical reactions that contribute to its biological activities:
The mechanism of action of antirrhinoside is linked to its ability to modulate various biochemical pathways:
Antirrhinoside has several scientific uses due to its pharmacological properties:
Antirrhinoside (C₁₆H₂₄O₁₁) is a bioactive iridoid glycoside characterized by a cyclopentane pyran ring core structure with a glucose moiety attached via a β-glycosidic bond. Its IUPAC name is [(1S,4aS,7S,7aS)-1,4a,7-trihydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-3-yl] β-D-glucopyranoside. This water-soluble compound belongs to the decarboxylated subclass of iridoids, distinguished by the absence of a carboxylic acid group at C-11 and the presence of a hydroxymethyl substituent [6]. The aglycone unit (antirrhinoside genin) features a highly oxygenated bicyclic scaffold with three hydroxyl groups at C-1, C-4a, and C-7, enabling hydrogen bonding and contributing to its polar nature. The glucose moiety at C-1 enhances solubility and is critical for biological recognition. Biosynthetically, it derives from the terpenoid pathway via 8-epi-iridodial, with key intermediates including 8-epi-iridotrial, 8-epi-deoxyloganic acid, and 6,10-dideoxyaucubin (Table 1) [6].
Table 1: Key Biosynthetic Precursors of Antirrhinoside
Precursor | Incorporation Efficiency | Structural Role |
---|---|---|
8-epi-Iridodial | 0.3% | Early monoterpene scaffold formation |
8-epi-Iridotrial | 4% | Aldehyde oxidation precursor |
6,10-Dideoxyaucubin | >20% | Core iridoid skeleton |
10-Deoxycatalpol | >20% | Direct precursor to epoxidation |
The compound was first isolated in the early 1960s from Antirrhinum majus (common snapdragon), though its structural elucidation spanned decades due to spectroscopic limitations. The name "antirrhinoside" directly references its botanical source (Antirrhinum), derived from the Greek anti (resembling) and rhinos (nose/snout), alluding to the dragon-shaped flowers [1] [4]. Pioneering work by Danish phytochemists Jensen and Damtoft in the 1980s–1990s deciphered its biosynthetic pathway using deuterium-labeled precursors and NMR tracking. Their feeding experiments with A. majus stems demonstrated that 8-epi-iridotrial is a more efficient precursor (4% incorporation) than its glucosylated form, confirming the aglycone’s role in biosynthesis [6]. This established Antirrhinum as a model for iridoid metabolism, coinciding with its use in classical genetics by Darwin and Mendel [7].
Antirrhinoside occurs predominantly in the Plantaginaceae family, with Antirrhinum majus as the primary source. Within A. majus, concentrations vary significantly:
Table 2: Distribution of Antirrhinoside in Antirrhinum Taxa
Species | Iridoid Profile | Notable Compounds |
---|---|---|
A. majus subsp. majus | High antirrhinoside (≤107.98 mg/g) | Antirrhinoside, Linarioside |
A. majus subsp. tortuosum | Elevated iridoids | Antirrhinoside, Chaenorrhinoside |
A. siculum | 5-Glucosyl-antirrhinoside dominant | Glucosylated derivatives |
A. speciosum | Complex mixture | 10-Deoxycatalpol, Macfadienoside |
Geographically, wild A. majus is endemic to southwestern Europe (eastern Pyrenees, Balearic Islands), growing in rocky crevices and walls. Cultivated varieties globally express antirrhinoside, but content depends on genotype and environment [1] [4]. Extraction employs polar solvents: fresh tissues are macerated in 80% ethanol, followed by aqueous-ether partitioning and reverse-phase chromatography (water-methanol elution) for purification [6].
Antirrhinoside holds triple significance:- Biosynthetic Probe: Its pathway (Fig. 1) illustrates key enzymatic transformations:1. Hydroxylation at C-6 of 6,10-dideoxyaucubin → linaride (10-deoxyaucubin)2. Epoxidation → 10-deoxycatalpol3. C-5 hydroxylation → antirrhinoside [6].Enzymes like cytochrome P450 oxidases and epoxidases involved are candidates for metabolic engineering.- Chemotaxonomic Marker: It demarcates the Antirrhinae tribe (Plantaginaceae). Rare outside Scrophulariaceae s.l., its presence supports phylogenetic clustering of Antirrhinum, Linaria, and Chaenorhinum [6].- Bioactivity Platform:- Wound Healing: A. majus flower extracts (5% antirrhinoside-rich ointment) accelerated rat wound contraction (p ≤ 0.001) vs. controls, linked to antioxidant phenolics and collagen stimulation [2].- Anticancer Potential: Ethanol extracts induced G2/M cell cycle arrest and apoptosis in H1299 lung cancer cells via ROS generation and mitochondrial membrane depolarization [8].- Neuroactive Properties: Structurally related aurones (e.g., from yellow petals) modulate phosphodiesterases, suggesting utility in neurodegenerative diseases [3] [5].
Table 3: Documented Bioactivities of Antirrhinoside-Containing Extracts
Activity | Model System | Key Mechanism | Reference |
---|---|---|---|
Wound Healing | In vivo (rat) | ↑ Hydroxyproline, collagen synthesis | [2] |
Cytotoxic | H1299 lung cancer cells | ROS-mediated apoptosis, G2/M arrest | [8] |
Antioxidant | DPPH radical scavenging | Free radical neutralization | [3] |
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